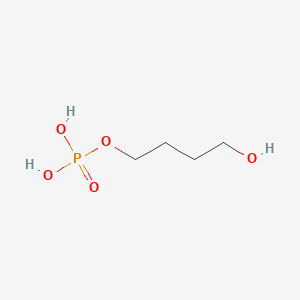

4-Hydroxybutyl dihydrogen phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybutyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O5P/c5-3-1-2-4-9-10(6,7)8/h5H,1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZINOQJQXIEBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOP(=O)(O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145620 | |

| Record name | 4-Hydroxybutyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10305-36-9 | |

| Record name | 1,4-Butanediol, 1-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10305-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybutyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxybutyl Dihydrogen Phosphate and Its Analogues

Direct Phosphorylation Approaches

Direct phosphorylation involves the introduction of a phosphate (B84403) group onto a molecule containing a hydroxyl functional group. This is a fundamental transformation in organic chemistry with significant applications in the synthesis of biologically relevant molecules. jst.go.jpacs.org

Esterification Reactions with Hydroxyl-Terminated Precursors

The most straightforward method for synthesizing 4-hydroxybutyl dihydrogen phosphate is the direct esterification of 1,4-butanediol (B3395766) with a phosphorylating agent. nih.govatamanchemicals.com This reaction forms a phosphate ester bond between one of the hydroxyl groups of the butanediol (B1596017) and the phosphorus atom of the phosphorylating agent.

A common approach involves the reaction of a hydroxyl-containing compound with ortho-phosphoric acid. google.com However, this direct esterification often requires high temperatures, which can lead to the formation of byproducts such as olefins. google.com To circumvent this, the reaction can be performed in the presence of a water-entraining agent and a basic catalyst to facilitate the removal of water and drive the reaction towards the desired phosphate ester. google.com

The choice of the phosphorylating agent is crucial and can range from simple inorganic phosphates to more complex organic phosphorus compounds. The reactivity and selectivity of the phosphorylation reaction are highly dependent on the nature of this agent.

Role of Catalysts and Reagents in Phosphorylation Yield and Selectivity

Catalysts and reagents play a pivotal role in controlling the yield and selectivity of phosphorylation reactions. Lewis acids, such as aluminum triflate (Al(OTf)₃), have been shown to be effective catalysts for the phosphorylation of alcohols. rsc.orgrsc.org In some cases, an additive like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) is used to enhance the reaction efficiency. rsc.org

Organocatalysts, such as pyridine (B92270) N-oxide and its derivatives, are also widely used. jst.go.jpthieme-connect.com These catalysts can promote the phosphorylation of alcohols under mild conditions and with low catalyst loading. thieme-connect.com The use of a proton sponge or molecular sieves can further improve the reaction by trapping protons generated during the reaction, thus preventing catalyst deactivation and promoting higher yields. jst.go.jpthieme-connect.com

The chemoselectivity of the phosphorylation, especially for diols like 1,4-butanediol, is a significant challenge. By carefully selecting the catalyst and reaction conditions, it is possible to achieve selective phosphorylation of one hydroxyl group over the other. For instance, amine-free phosphorylation methods have been developed to avoid the use of toxic and unpleasant-smelling low-molecular-weight amines. jst.go.jp

| Catalyst/Reagent System | Substrate Type | Key Features | Reference |

| Al(OTf)₃ / Tf₂O | Alcohols | Lewis acid catalysis, efficient for C-P bond formation. | rsc.orgrsc.org |

| Pyridine-N-oxide | Alcohols, Phenols | Organocatalysis, mild conditions, low catalyst loading. | thieme-connect.com |

| 4-Methylpyridine N-oxide / 4 Å MS | Alcohols, Diols, Polyols | Amine-free, mild, high yield, chemoselective. | jst.go.jp |

| Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) / PEP-K | Alcohols | Catalytic, high functional group tolerance. | acs.org |

Utilization of Novel Phosphitylating Agents

The development of novel phosphitylating agents has expanded the toolbox for alcohol phosphorylation. Phosphoramidites are a class of P(III) reagents that have gained significant attention due to their high reactivity upon activation. jst.go.jpentegris.com These reagents are particularly useful in the synthesis of complex molecules like oligonucleotides. jst.go.jp The phosphitylation step is typically followed by an oxidation step to yield the final phosphate ester. entegris.com

Another class of reagents includes those designed for specific functionalities, such as fluorinated phosphorylating agents, which can introduce both a phosphate group and a fluorine atom in a single step. digitellinc.com This can be advantageous for creating compounds with unique properties. digitellinc.com Additionally, specialized phosphocholine (B91661) donors have been developed for the synthesis of phosphocholine derivatives, demonstrating the tailored nature of modern phosphorylating agents. nih.gov

The choice of protecting groups on the phosphitylating agent is also critical as it influences the stability of the reagent and the ease of deprotection of the final product. entegris.com

Derivatization from Larger Phosphate Esters

An alternative synthetic route to this compound involves the derivatization of larger, pre-existing phosphate esters. This approach relies on the selective cleavage of one or more ester bonds to release the desired butyl phosphate moiety.

Controlled Hydrolysis of Tributyl Phosphate and Related Compounds

Tributyl phosphate (TBP) is a well-studied compound, and its hydrolysis can be controlled to yield dibutyl phosphate (DBP) and monobutyl phosphate (MBP). osti.govunt.edu The hydrolysis of TBP can be catalyzed by both acids and bases. osti.govunt.edu

Alkaline hydrolysis of TBP is a common method. The reaction rate is significantly influenced by factors such as the concentration of the base (e.g., NaOH), temperature, and reaction time. researchgate.net Under optimized conditions, near-complete hydrolysis of TBP can be achieved. researchgate.net The hydrolysis proceeds stepwise, first forming DBP and then MBP. researchgate.net The reaction can exhibit autocatalytic behavior, where the product, sodium dibutyl phosphate, forms a third phase that facilitates the reaction between TBP and the aqueous base. rsc.org

Acid-catalyzed hydrolysis is also possible, with the rate depending on the nature and concentration of the acid. osti.govunt.edu The hydrolysis products of TBP, particularly dibutyl phosphoric acid, are known to have significant effects in processes like solvent extraction. scispace.com

| Hydrolysis Condition | Reactant | Products | Key Factors | Reference |

| Alkaline Hydrolysis | Tributyl Phosphate (TBP) | Dibutyl Phosphate (DBP), Monobutyl Phosphate (MBP) | NaOH concentration, Temperature, Time | researchgate.net |

| Acid Hydrolysis | Tributyl Phosphate (TBP) | Dibutyl Phosphate (DBP), Monobutyl Phosphate (MBP) | Acid nature and concentration | osti.govunt.edu |

Enzymatic and Chemical Cleavage Strategies for Butyl Phosphate Moiety Release

Enzymatic methods offer a high degree of selectivity for the cleavage of phosphate ester bonds. dtic.mil Enzymes such as phosphatases can be employed to selectively hydrolyze phosphate esters. nih.gov For instance, acid phosphatases have been used in the phosphorylation of 1,4-butanediol, demonstrating the potential of biocatalysis in this area. researchgate.net The use of immobilized enzymes can further enhance the efficiency and reusability of the catalyst. researchgate.net

Bacteria have also been identified that can degrade organophosphate compounds like di-n-butyl phthalate, which involves the enzymatic cleavage of ester bonds by esterases and hydrolases. nih.gov This highlights the potential of microbial systems for the targeted cleavage of butyl phosphate moieties.

Chemical cleavage methods can also be employed. These methods often involve the use of specific reagents that can selectively break the P-O bond. uky.edu The choice of the cleavage strategy depends on the specific structure of the starting phosphate ester and the desired final product.

Advanced Organic Synthesis Strategies for Butyl Chain Integration

The construction of the C4 backbone is a critical aspect of synthesizing this compound and its derivatives. Modern organic synthesis offers a sophisticated toolbox to achieve this, moving beyond simple alkylation reactions. These advanced strategies provide greater control over the structure and stereochemistry of the final product.

Olefin Functionalization for Hydroxybutyl Moiety Introduction

One powerful strategy for introducing the hydroxybutyl group involves the functionalization of a terminal olefin. This approach typically starts with a precursor containing a but-3-en-1-yl moiety, which is then converted to the desired 1,4-hydroxy functionality.

A key reaction in this context is the hydroboration-oxidation of an unsaturated phosphate precursor. This two-step process offers a reliable method for the anti-Markovnikov hydration of a double bond. organic-chemistry.orgwikipedia.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.com In a hypothetical pathway, but-3-en-1-ol could first be phosphorylated to yield but-3-enyl dihydrogen phosphate. Subsequent treatment with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) and a base, would yield the target molecule, this compound. organic-chemistry.orgwikipedia.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.com The regioselectivity of the hydroboration step ensures the formation of the primary alcohol at the terminal position. organic-chemistry.org

Table 1: Hypothetical Reaction Scheme for Hydroboration-Oxidation

| Step | Reactants | Reagents | Product |

| 1. Phosphorylation | But-3-en-1-ol | Phosphorylating agent (e.g., POCl₃) | But-3-enyl dihydrogen phosphate |

| 2. Hydroboration | But-3-enyl dihydrogen phosphate | 1. BH₃·THF | Trialkylborane intermediate |

| 3. Oxidation | Trialkylborane intermediate | 2. H₂O₂, NaOH | This compound |

This table represents a conceptual pathway and specific reaction conditions would require experimental optimization.

Another versatile tool for olefin functionalization is olefin cross-metathesis . illinois.eduorganic-chemistry.org This reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalyst, allows for the coupling of two different olefins. organic-chemistry.orgorganic-chemistry.org For instance, a protected phosphono-containing olefin could be reacted with an appropriate olefin partner to construct the desired butyl chain with specific functionalities. The mild reaction conditions and high functional group tolerance of modern metathesis catalysts make this an attractive, albeit less direct, approach. rsc.org

Stereoselective Approaches in Butyl Chain Synthesis

The synthesis of chiral analogs of this compound, where the stereochemistry of the butyl chain is precisely controlled, requires the use of stereoselective synthetic methods. These approaches are crucial for investigating the biological activity of specific enantiomers or diastereomers.

Asymmetric hydroboration stands out as a powerful technique for introducing chirality. researchgate.net By employing a chiral borane reagent, the hydroboration of a prochiral olefin, such as a derivative of but-3-en-1-ol, can proceed with high enantioselectivity. The resulting chiral organoborane can then be oxidized to the corresponding chiral alcohol, which can be subsequently phosphorylated. The stereochemistry of the newly formed chiral center is dictated by the chiral auxiliary on the borane reagent.

Another important strategy is the Sharpless asymmetric dihydroxylation . This method allows for the conversion of an alkene, such as 1,3-butadiene (B125203) or a derivative, into a chiral diol with high enantiomeric excess. researchgate.net The resulting chiral butene-1,4-diol could then be selectively phosphorylated at one of the hydroxyl groups, or both hydroxyl groups could be differentially protected to allow for regioselective phosphorylation.

Table 2: Key Stereoselective Reactions for Chiral Butyl Moiety Synthesis

| Reaction | Substrate Example | Key Reagent/Catalyst | Product Feature |

| Asymmetric Hydroboration | But-3-en-1-ol derivative | Chiral borane (e.g., Ipc₂BH) | Enantiomerically enriched 1,4-diol precursor |

| Sharpless Asymmetric Dihydroxylation | 1,3-Butadiene | AD-mix-α or AD-mix-β | Enantiomerically enriched 1,4-diol precursor |

The development of these advanced synthetic strategies provides chemists with the tools to not only synthesize this compound but also to create a diverse library of analogs with specific structural and stereochemical features. This capability is essential for exploring the structure-activity relationships of this important class of organophosphate compounds.

Enzymatic Interactions and Catalytic Mechanisms

Enzyme-Substrate Recognition and Binding

The initial and crucial step for enzymatic catalysis is the specific recognition and binding of the substrate, in this case, 4-hydroxybutyl dihydrogen phosphate (B84403), within the active site of an enzyme, such as a phosphatase. This binding is a highly specific process driven by a network of noncovalent interactions.

The binding of a phosphate ester to an enzyme's active site is a thermodynamically favorable process mediated by a variety of noncovalent interactions. rsc.orgnih.gov These interactions not only anchor the substrate but also orient it correctly for catalysis. For 4-hydroxybutyl dihydrogen phosphate, the key interactions would involve its phosphate group and, to a lesser extent, its butyl chain.

The phosphate moiety, with its negative charge at physiological pH, is a prime site for strong electrostatic interactions and hydrogen bonding. rsc.org Arginine and lysine (B10760008) residues, which are positively charged, are frequently found in phosphate-binding sites, where they can form salt bridges with the phosphate oxygens. Additionally, the hydroxyl groups of serine and threonine, the amide backbones of the polypeptide chain, and appropriately positioned water molecules can act as hydrogen bond donors to the phosphate group. nih.gov

The 4-hydroxybutyl chain, while less interactive than the phosphate group, can still contribute to binding through weaker van der Waals forces or hydrophobic interactions with nonpolar amino acid residues within the active site pocket. The terminal hydroxyl group of the butyl chain could also participate in hydrogen bonding, potentially influencing the substrate's orientation.

Table 1: Key Noncovalent Interactions in Enzyme-Phosphate Ester Binding

| Interaction Type | Interacting Groups on Enzyme | Interacting Groups on this compound |

| Electrostatic Interactions | Positively charged amino acids (e.g., Arginine, Lysine), Metal ions (e.g., Zn²⁺, Mg²⁺) | Negatively charged phosphate oxygens |

| Hydrogen Bonding | Amino acid side chains (e.g., Ser, Thr, Tyr, Gln, Asn), Polypeptide backbone amides | Phosphate oxygens, Terminal hydroxyl group |

| Van der Waals Forces | Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) | Butyl chain |

Enzyme specificity ensures that only certain substrates are bound and processed. wikipedia.org For an enzyme to act on this compound, its active site must be sterically and chemically complementary to the substrate. The size and shape of the active site cleft would need to accommodate the butyl group, and the arrangement of interacting residues would be optimized for the phosphate head.

Phosphoryl Transfer Reactions and Enzyme Catalysis

Once the substrate is bound, the enzyme facilitates the transfer of the phosphoryl group, typically to a water molecule in the case of hydrolysis. This process is one of the most fundamental reactions in biochemistry. nih.gov

The hydrolysis of a phosphate monoester like this compound is catalyzed by phosphatase enzymes. wikipedia.org These enzymes provide a reaction pathway with a significantly lower activation energy than the uncatalyzed reaction in solution. nih.gov A common mechanism involves a two-step process. conicet.gov.ar

First, a nucleophile within the enzyme's active site attacks the phosphorus atom of the substrate. In many phosphatases, this nucleophile is a serine residue (as in alkaline phosphatase) or a cysteine residue (as in protein tyrosine phosphatases). nih.gov This attack leads to the formation of a covalent phosphoenzyme intermediate, with the release of the alcohol portion of the ester (in this case, 1,4-butanediol).

In the second step, the phosphoenzyme intermediate is hydrolyzed by a water molecule, which is activated by a general base catalyst within the active site. This regenerates the free enzyme and releases inorganic phosphate. conicet.gov.arnih.gov

Metalloenzymes, such as alkaline phosphatase, utilize one or more divalent metal ions (typically Zn²⁺ and Mg²⁺) in their active site. conicet.gov.ar These metal ions play several roles: they can coordinate to the phosphate oxygens to neutralize the negative charge and make the phosphorus atom more electrophilic, and they can activate a water molecule by lowering its pKa, making it a more potent nucleophile (hydroxide ion) for the hydrolysis step. conicet.gov.arlibretexts.org

The core chemical event in phosphoryl transfer is a nucleophilic substitution at the phosphorus atom. libretexts.org This reaction can proceed through different mechanistic pathways, broadly categorized as associative (addition-elimination) or dissociative (elimination-addition). nih.gov

In an associative mechanism , the nucleophile attacks the phosphorus center before the leaving group departs, forming a transient, pentavalent trigonal bipyramidal intermediate. libretexts.org

In a dissociative mechanism , the bond to the leaving group breaks first, generating a short-lived, planar metaphosphate intermediate, which is then rapidly attacked by the nucleophile. researchgate.net

Most enzymatic phosphoryl transfer reactions are thought to proceed through a concerted mechanism that lies on a spectrum between these two extremes. nih.gov For the hydrolysis of phosphate monoesters like this compound by enzymes such as alkaline phosphatase, kinetic studies on similar alkyl phosphates suggest a largely dissociative transition state. nih.gov This is supported by a strong dependence of the reaction rate on the pKa of the leaving group (the alcohol). nih.gov

Table 2: Kinetic Parameters for the Hydrolysis of Alkyl Phosphates by Alkaline Phosphatase

| Substrate | kcat/Km (M⁻¹s⁻¹) | pKa of Leaving Group |

| Methyl Phosphate | ~1 x 10² | ~16 |

| Ethyl Phosphate | ~6 x 10² | ~16 |

| p-Nitrophenyl Phosphate | ~2 x 10⁶ | 7.14 |

Note: Data is representative of typical values found in the literature for E. coli alkaline phosphatase and is included for illustrative purposes. Specific values for this compound are not available.

Modulation of Enzyme Activity by this compound Analogues

The activity of an enzyme can be modulated by molecules that are structurally similar to its substrate. These analogues can act as inhibitors, blocking the enzyme's function. For an enzyme that processes this compound, analogues could be designed to probe the active site or to act as potential therapeutic agents.

An analogue might differ in the length or branching of the alkyl chain, or it could have modifications to the phosphate group, such as replacing an oxygen atom with sulfur (a phosphorothioate) or a CH₂ group (a phosphonate). These changes can affect binding affinity and reactivity.

For example, an analogue that binds to the active site but cannot be processed by the enzyme would act as a competitive inhibitor . It would compete with the natural substrate for binding to the active site, thereby reducing the rate of the enzymatic reaction. The inhibitory constant (Ki) would be a measure of the analogue's affinity for the enzyme. Studies with various phosphate ester analogues have shown that they can be potent competitive inhibitors of phosphatases. nih.gov For instance, if an analogue of this compound were to bind more tightly than the substrate itself, it could effectively block the enzyme's activity.

An In-depth Analysis of this compound in Enzymatic Interactions

Introduction

While this compound is a recognized chemical entity, a thorough review of scientific literature reveals a significant gap in research pertaining to its specific enzymatic interactions. As of the current date, there are no available studies detailing its role in competitive inhibition, allosteric modulation, or its direct impact on enzyme structure-function relationships. This article, therefore, will address the principles of these enzymatic mechanisms as requested, drawing upon established research with other related compounds to provide a comprehensive and scientifically grounded explanation of these concepts.

Advanced Applications in Materials Science and Bioengineering Research

Integration into Polymeric Systems

The bifunctional nature of 4-Hydroxybutyl dihydrogen phosphate (B84403), possessing both a reactive hydroxyl group and a phosphate moiety, makes it a candidate for incorporation into various polymeric structures. These functional groups offer potential sites for polymerization and cross-linking, as well as imparting specific properties to the resulting polymers.

Role as a Monomer or Cross-linking Agent in Polymer Synthesis

While direct research specifically detailing the use of 4-Hydroxybutyl dihydrogen phosphate as a monomer or cross-linking agent in polymer synthesis is limited in publicly available literature, its chemical structure suggests theoretical possibilities. The hydroxyl group could participate in condensation polymerizations or be functionalized to introduce polymerizable groups, such as acrylates or methacrylates. The phosphate group, with its potential for forming phosphate ester bonds, could also be involved in polymerization reactions or act as a cross-linking site to create three-dimensional polymer networks. specialchem.comnih.govchemsociety.org.ng Cross-linking agents are crucial for creating robust polymer matrices with enhanced mechanical strength and thermal stability. specialchem.com

It is important to distinguish this compound from the structurally similar but chemically distinct monomer, 4-hydroxybutyl acrylate (B77674) (HBA). HBA has been utilized in reversible addition-fragmentation chain transfer (RAFT) aqueous dispersion polymerization to create charge-stabilized latex particles. nih.govresearchgate.netwhiterose.ac.uk These polymerizations of HBA have been explored for producing thermoresponsive diblock copolymer nano-objects. nih.gov However, the direct polymerization or cross-linking activity of this compound itself remains an area for further investigation.

Development of Biodegradable Polymeric Materials

The incorporation of phosphate groups into polymer backbones is a known strategy for enhancing biodegradability. nih.govgoogle.com Polyphosphoesters, for example, are a class of polymers known for their biodegradable nature, which can be tailored by modifying the polymer structure. mdpi.com Theoretically, the integration of this compound into a polymer chain could introduce hydrolytically cleavable phosphate ester linkages, facilitating the degradation of the material into smaller, potentially biocompatible molecules. This makes it a compound of interest for the development of new biodegradable polymers for various applications, from packaging to biomedical devices. nih.govgoogle.com

Role in Biomaterials for Regenerative Applications

The presence of a phosphate group in this compound is particularly relevant for applications in regenerative medicine, given the crucial role of phosphate in biological processes, especially those related to bone and soft tissue regeneration. nih.govnih.gov

Potential in Phosphate-Based Biomineralization Processes

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen tissues. nih.gov Inorganic phosphate is a key component in the formation of biological hard tissues like bone and teeth. nih.govnih.gov The availability of phosphate ions is critical for the precipitation of calcium phosphate, which forms the mineral phase of bone. nih.govnih.gov While direct studies on the role of this compound in biomineralization are not extensively documented, its phosphate moiety suggests it could serve as a source of phosphate ions or as a molecule that can interact with and influence the crystallization of calcium phosphate minerals, such as hydroxyapatite. This could be advantageous in the design of biomaterials that aim to promote bone regeneration. nih.govmdpi.com

Formulation in Injectable Hydrogels and Scaffolds

Injectable hydrogels and scaffolds are minimally invasive platforms for tissue repair and regeneration. nih.govnih.gov These materials can be designed to be liquid at the point of injection and then solidify in situ to fill a defect and provide a temporary matrix for cell growth. nih.govnih.govresearchgate.net The hydroxyl and phosphate groups of this compound could be utilized to cross-link with other polymers to form hydrogels. kpi.uaresearchgate.net For instance, the phosphate group could form ionic cross-links with divalent cations or covalent bonds with other functional groups on polymer chains.

Furthermore, the phosphate groups could enhance the bioactivity of the scaffold, potentially promoting cell attachment and differentiation. nih.gov While specific formulations of injectable hydrogels or scaffolds containing this compound are not widely reported, the functional groups of the molecule align with the chemical strategies used to create such advanced biomaterials for regenerative medicine. pitt.edumdpi.com

Contributions to Drug Delivery System Research

Functionalization for Controlled Release Mechanisms

The design of materials for controlled release of therapeutic agents is a cornerstone of modern drug delivery. The ability to tailor the release profile of a drug enhances its efficacy and minimizes side effects. This compound possesses chemical features that make it a candidate for incorporation into such systems.

The phosphate group and the terminal hydroxyl group of this compound allow it to be chemically incorporated into larger polymer structures. For instance, it can be used as a functional monomer in the synthesis of polyesters or polyphosphoesters. mdpi.comacs.orgnih.gov The presence of the phosphate moiety within the polymer backbone or as a pendant group can influence the material's degradation rate and its interaction with encapsulated drugs.

The degradation of phosphorus-containing polymers can be controlled, which is a key aspect of designing controlled-release systems. nih.govnih.gov The hydrolysis of the phosphoester bonds can be influenced by the surrounding physiological environment, such as pH. This allows for the design of materials that release their payload in response to specific biological cues. For example, a polymer matrix functionalized with this compound could be designed to be more stable at physiological pH but degrade more rapidly in the acidic microenvironment of a tumor, leading to localized drug release.

Table 1: Hypothetical Degradation Profile of a Phosphate-Containing Polymer

This interactive table illustrates the hypothetical degradation of a polymer functionalized with this compound under different pH conditions, a key principle in designing controlled release systems.

| Time (hours) | Degradation at pH 7.4 (%) | Degradation at pH 5.0 (%) |

| 0 | 0 | 0 |

| 24 | 5 | 15 |

| 48 | 10 | 30 |

| 72 | 15 | 45 |

| 96 | 20 | 60 |

| 120 | 25 | 75 |

This table is illustrative and based on the general principles of pH-sensitive polymer degradation. Specific data for polymers incorporating this compound is not currently available in published literature.

Design of Targeted Delivery Vehicles

Targeted drug delivery aims to concentrate a therapeutic agent at a specific site in the body, such as a tumor or an inflamed tissue, thereby increasing its therapeutic index. The surface functionalization of drug delivery vehicles, such as nanoparticles or liposomes, with specific targeting ligands is a common strategy.

The phosphate group of this compound offers a versatile point for bioconjugation. thermofisher.com This phosphate group can be used to attach targeting moieties, such as antibodies, peptides, or small molecules, that recognize and bind to specific receptors overexpressed on the surface of target cells. For example, the phosphate group could be chemically modified to link to a ligand that targets cancer cells, guiding the drug-loaded nanoparticle to the tumor site.

Furthermore, the hydrophilic nature of the phosphate group can be exploited to improve the biocompatibility and circulation time of delivery vehicles. The presence of phosphate groups on the surface of a nanoparticle can create a hydrophilic shell, which can help to reduce non-specific protein adsorption and uptake by the reticuloendothelial system, prolonging the nanoparticle's presence in the bloodstream and increasing its chances of reaching the target tissue.

Table 2: Illustrative Cellular Uptake of Functionalized Nanoparticles

This interactive table provides a hypothetical comparison of the cellular uptake of nanoparticles functionalized with this compound for targeted delivery versus non-targeted nanoparticles.

| Cell Line | Uptake of Targeted Nanoparticles (Normalized) | Uptake of Non-Targeted Nanoparticles (Normalized) |

| Target Cells | 100 | 20 |

| Control Cells | 15 | 18 |

This table is for illustrative purposes to demonstrate the concept of targeted delivery. Specific experimental data for nanoparticles functionalized with this compound is not currently available in published literature.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural characterization of 4-hydroxybutyl dihydrogen phosphate (B84403), providing detailed information on its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For 4-hydroxybutyl dihydrogen phosphate, a combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a complete structural picture.

³¹P NMR is particularly crucial as it directly probes the phosphorus nucleus. wikipedia.org The chemical shift in a proton-decoupled ³¹P NMR spectrum gives direct information about the chemical environment and oxidation state of the phosphorus atom, confirming the presence of a phosphate ester. huji.ac.iloxinst.com The signal for a dihydrogen phosphate ester is expected to appear in a characteristic region of the spectrum. organicchemistrydata.org

¹H NMR provides information on the structure of the butyl chain. The spectrum would show distinct signals for the different methylene (B1212753) groups (-CH₂-), and their splitting patterns (multiplicity) due to spin-spin coupling would confirm their connectivity. The protons on the carbon adjacent to the phosphate ester group (C-O-P) and the terminal hydroxyl group (C-OH) would appear at the most downfield positions.

¹³C NMR complements the ¹H NMR data by showing distinct signals for each of the four unique carbon atoms in the butyl chain.

Table 4: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |

| ³¹P | 0 to 5 | Singlet (decoupled) | R-O-P O(OH)₂ |

| ¹H | ~3.8 - 4.0 | Multiplet (coupled to P and adjacent CH₂) | -CH₂-O-P |

| ¹H | ~3.5 - 3.7 | Triplet | -CH₂-OH |

| ¹H | ~1.5 - 1.8 | Multiplets | -CH₂-CH₂-CH₂-CH₂- |

| ¹³C | ~65 - 70 | Doublet (due to ¹JC-P) | C -O-P |

| ¹³C | ~60 - 65 | Singlet | C -OH |

| ¹³C | ~25 - 35 | Singlets | -C H₂-C H₂- |

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule. These two methods are complementary and, when used together, can give a comprehensive vibrational profile of this compound.

The spectra are typically dominated by the strong vibrational modes of the phosphate group (PO₄). researchgate.netirdg.org Key characteristic bands include:

P=O Stretching: A strong absorption in the FTIR spectrum, typically around 1200-1300 cm⁻¹.

P-O-C Stretching: Vibrations associated with the phosphate ester linkage.

PO₄ Symmetric and Antisymmetric Stretching (ν₁, ν₃): These appear as strong, broad bands in the region of 900-1150 cm⁻¹.

O-P-O Bending (ν₂, ν₄): These modes are found at lower wavenumbers, typically in the 400-600 cm⁻¹ region. researchgate.net

In addition to the phosphate signals, the spectra will also show bands corresponding to the butyl chain and hydroxyl groups:

O-H Stretching: A very broad band in the high-frequency region (3200-3600 cm⁻¹) from the P-OH and C-OH groups.

C-H Stretching: Sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methylene groups of the butyl chain.

C-H Bending: Deformational modes appearing in the 1350-1470 cm⁻¹ region.

Table 5: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique (Stronger Signal) |

| O-H Stretching (P-OH, C-OH) | 3200 - 3600 | FTIR |

| C-H Stretching (Alkyl) | 2850 - 2960 | Raman/FTIR |

| P=O Stretching | 1200 - 1300 | FTIR |

| P-O Antisymmetric Stretching | 1000 - 1150 | FTIR |

| P-O Symmetric Stretching | 900 - 1000 | Raman |

| P-O-C Stretching | 950 - 1050 | FTIR |

| O-P-O Bending | 400 - 600 | FTIR/Raman |

X-ray Diffraction and Crystallography

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of spots of varying intensity, would be collected.

The positions and intensities of these diffracted beams are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction data, it is possible to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This would reveal the exact bond lengths and angles of the P-O, C-O, and C-C bonds, as well as the conformation of the butyl chain. Furthermore, the analysis would elucidate the hydrogen bonding network within the crystal, which is expected to be extensive given the presence of the dihydrogen phosphate and hydroxyl groups.

While specific crystallographic data for this compound is not found in the searched literature, data for similar phosphate-containing compounds, such as ammonium (B1175870) dihydrogen phosphate, have been determined. For example, ammonium dihydrogen phosphate crystallizes in the tetragonal space group I-42d. materialsproject.org This type of information is what would be obtained for this compound through single-crystal X-ray diffraction.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely ground powder of this compound would be used. The powder sample contains a vast number of tiny crystallites in random orientations.

When the powdered sample is irradiated with X-rays, diffraction occurs from crystallites that are oriented at the correct angle to the incident beam, as dictated by Bragg's Law. The result is a diffraction pattern of concentric cones of diffracted X-rays, which are detected as a series of peaks at specific 2θ angles.

The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline phase of this compound. It can be used to:

Confirm the crystallinity of the sample.

Identify the crystalline phase present by comparing the pattern to a database of known phases.

Determine the purity of the sample, as the presence of other crystalline impurities would result in additional peaks in the pattern. researchgate.net

Obtain information about the unit cell parameters.

The sharpness and intensity of the peaks in the PXRD pattern provide information about the degree of crystallinity and the crystallite size. Broader peaks can indicate smaller crystallite size or the presence of lattice strain.

| Parameter | Information Obtained from PXRD |

| Peak Positions (2θ) | d-spacings, unit cell parameters |

| Peak Intensities | Information on atomic arrangement |

| Peak Broadening | Crystallite size, lattice strain |

Microscopic and Surface Analysis Techniques

These techniques are employed to visualize the morphology and determine the elemental composition of the sample's surface.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray (EDX) Spectroscopy

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. A focused beam of electrons is scanned across the surface of the this compound sample. The interactions between the electron beam and the sample produce various signals, including secondary electrons and backscattered electrons, which are used to form an image.

The images from SEM would reveal the particle size, shape, and surface texture of the this compound powder. This can be important for understanding the material's physical properties, such as its flowability and dissolution rate.

Coupled with SEM, Energy Dispersive X-ray (EDX) spectroscopy allows for the elemental analysis of the sample. wikipedia.org The high-energy electron beam used in SEM can excite electrons in the atoms of the sample, causing them to be ejected. When electrons from higher energy levels fill these vacancies, characteristic X-rays are emitted. The energy of these X-rays is unique to each element. wikipedia.org

An EDX detector measures the energy and intensity of these emitted X-rays, generating a spectrum with peaks corresponding to the elements present in the sample. For this compound (C4H11O5P), an EDX analysis would be expected to show peaks for Carbon (C), Oxygen (O), and Phosphorus (P). Hydrogen is too light to be detected by standard EDX. The relative intensities of the peaks can be used to determine the elemental composition of the sample, confirming the presence and relative abundance of the constituent elements. researchgate.net

| Element | Expected EDX Signal |

| Carbon (C) | Present |

| Oxygen (O) | Present |

| Phosphorus (P) | Present |

| Hydrogen (H) | Not Detected |

This combined SEM-EDX analysis provides a comprehensive characterization of the morphology and elemental makeup of this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic properties of a molecule, which are central to its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and a variety of properties related to chemical reactivity. nih.gov For 4-Hydroxybutyl dihydrogen phosphate (B84403), DFT calculations would typically be performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to obtain an optimized molecular geometry. researchgate.net

From the optimized structure, key electronic parameters can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Other reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can also be calculated. nih.govresearchgate.net These parameters provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack, offering insights into its potential reaction mechanisms. nih.govrutgers.edu For instance, the electrophilicity index helps to quantify the ability of the molecule to accept electrons. researchgate.net

Table 1: Conceptual DFT-Derived Reactivity Descriptors for 4-Hydroxybutyl dihydrogen phosphate Note: The following values are illustrative, based on typical results for similar organic phosphate compounds as specific DFT studies on this compound are not available in the cited literature. They demonstrate the type of data generated.

| Parameter | Conceptual Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (LUMO-HOMO) | 7.0 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. researchgate.net |

| Chemical Potential (µ) | -4.0 eV | Describes the tendency of electrons to escape from the system. researchgate.net |

| Global Hardness (η) | 3.5 eV | Measures resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | 0.29 eV⁻¹ | The reciprocal of hardness, indicating polarizability. researchgate.net |

| Electrophilicity Index (ω) | 2.28 eV | Measures the propensity to accept electrons; a higher value indicates stronger electrophilic character. researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions.

Molecular Dynamics (MD) simulations can model the behavior of this compound in a condensed phase, such as in an aqueous solution. ucl.ac.uk By simulating the interactions between the solute and solvent molecules over a period of time, MD can predict how the molecule will behave in a realistic environment. rsc.org These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. mdpi.com

For this compound, MD simulations would reveal the nature of its hydration shell, identifying the number of water molecules that directly interact with the phosphate and hydroxyl groups and the strength of these hydrogen bonds. The simulations also provide insight into the molecule's conformational flexibility. nih.gov The four-carbon butyl chain can adopt various conformations, and MD can map the energy landscape associated with the rotation of its single bonds. nih.govnih.gov This information is crucial for understanding how the molecule might fit into a binding site of a biological macromolecule. The dynamics of the phosphate group, including its interactions with ions, are also a key output of such simulations. nih.govresearchgate.net

Cheminformatics and Structure-Activity Relationship (SAR) Modeling

Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of properties and biological activities from molecular structure alone.

Structure-Activity Relationship (SAR) models are computational tools designed to predict the biological activity of a compound based on its chemical structure. researchgate.net Programs like PASS (Prediction of Activity Spectra for Substances) use large databases of compounds with known activities to build models that can forecast the likely biological roles of a new molecule. bmc-rm.orgmdpi.comway2drug.com

By inputting the structure of this compound into such a program, a spectrum of potential biological activities can be generated. bmc-rm.org The output is typically a list of possible activities, each with a probability score (Pa for probable activity and Pi for probable inactivity). Activities with Pa > Pi are considered possible for the compound. researchgate.net These predictions can include pharmacological effects, mechanisms of action (e.g., enzyme inhibition), and potential toxicity. way2drug.com This approach allows for the rapid screening of compounds for promising therapeutic applications or potential hazards, guiding further experimental research. bmc-rm.org

Table 2: Illustrative Predicted Biological Activities for this compound using a PASS-like Approach Note: This table is a conceptual representation of potential predictions and does not represent actual output from a specific program, as such a study was not found in the cited literature.

| Predicted Activity | Pa (Probable Activity) | Pi (Probable Inactivity) | Interpretation |

|---|---|---|---|

| Alkaline Phosphatase Substrate | 0.650 | 0.015 | Likely to be a substrate for alkaline phosphatase. |

| Membrane Integrity Agonist | 0.580 | 0.042 | May play a role in maintaining cell membrane integrity. |

| Anti-inflammatory | 0.495 | 0.110 | Possible, but less certain, anti-inflammatory properties. |

| Neuroprotective Agent | 0.450 | 0.098 | Potential for neuroprotective effects warrants investigation. |

Crystallographic Data Analysis

While no specific crystallographic data for this compound was found in the reviewed literature, an analysis of related dihydrogen phosphate compounds provides a framework for what such data would reveal. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. biointerfaceresearch.com

If single crystals of this compound were obtained, X-ray diffraction analysis would provide precise coordinates for each atom. biointerfaceresearch.com This information allows for the exact determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds between the phosphate and hydroxyl groups of neighboring molecules, that stabilize the crystal structure. biointerfaceresearch.commaterialsproject.org This data is invaluable for validating computational models and understanding the molecule's solid-state properties.

Table 3: Crystallographic Parameters for a Representative Dihydrogen Phosphate Compound (Barium Dihydrogenomonophosphate, triclinic form) biointerfaceresearch.comThis table serves as an example of the data obtained from a crystallographic study.

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Triclinic | The basic symmetry system of the crystal. |

| Space Group | P-1 | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions | a = 6.99 Å, b = 7.19 Å, c = 7.97 Å | The dimensions of the repeating unit of the crystal. |

| Unit Cell Angles | α = 104.5°, β = 95.9°, γ = 109.5° | The angles between the axes of the repeating unit. |

| P-O Bond Lengths | ~1.54 Å (mean) | Precise distances between phosphorus and oxygen atoms. |

| Hydrogen Bonds | O-H···O interactions | Identifies and quantifies the key intermolecular forces holding the crystal together. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ammonium (B1175870) dihydrogen phosphate |

| Barium dihydrogenomonophosphate |

| 4-phenylpiperazine-1-ium dihydrogen phosphate |

| Dimethylphosphate |

| Butane-1,4-diol |

| Phosphoric acid |

| Tris(2,4-ditert-butylphenyl)phosphite |

| 2,4-ditert-butylphenol |

| Phosphorus trichloride |

| 4-[4,4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]-2-iodobenzonitrile |

| 4-hydroxybutyl vinyl ether polyoxyethylene ether |

| 4-hydroxybutyl vinyl ether |

| Ethylene oxide |

| 4-Hydroxyisoleucine |

| Hydroxyapatite |

| Calcium alkyl phosphates |

| Pyrophosphoric acid |

| Phosphorus oxychloride |

| Phosphorus oxide (P₂O₅) |

| Acetyl phosphate |

| Diphenyl phosphorochloridate |

| Calcium nitrate |

| 1-(4-bromophenyl)-2a,8a-dihydrocyclobuta[b]naphthalene-3,8‑dione |

| 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate) |

Hirshfeld Surface Analysis for Intermolecular Interactions

Theoretical and computational studies, particularly Hirshfeld surface analysis, provide profound insights into the intermolecular interactions that govern the crystal packing of molecular solids. While specific crystallographic data for this compound is not available in the public domain, a theoretical analysis based on its constituent functional groups—a primary alcohol, a flexible butyl chain, and a dihydrogen phosphate group—allows for a detailed prediction of its intermolecular contact landscape. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these non-covalent interactions. biointerfaceresearch.comuctm.edu

The Hirshfeld surface is constructed by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. This surface is mapped with various properties, most commonly the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. The dnorm value is negative for contacts shorter than the van der Waals radii, indicating strong interactions, and positive for longer contacts. uctm.edursc.org These interactions are typically visualized with a red-white-blue color scheme, where red indicates strong hydrogen bonds or other close contacts, white represents contacts at the van der Waals separation, and blue signifies weaker or longer-range interactions. biointerfaceresearch.comscispace.com

For this compound, the dnorm surface is anticipated to exhibit distinct red regions, primarily associated with the hydrogen bond donor and acceptor capabilities of the phosphate and hydroxyl groups. The phosphate group, with its P=O and P-OH moieties, and the terminal hydroxyl group (-OH) are expected to form a robust network of O–H···O hydrogen bonds. nih.govresearchgate.net These strong interactions are crucial for the stabilization of the crystal lattice. Weaker C–H···O interactions involving the butyl chain and the phosphate or hydroxyl oxygen atoms are also expected, appearing as lighter red or orange spots on the dnorm surface. nih.govnih.gov

The two-dimensional (2D) fingerprint plot, derived from the Hirshfeld surface, quantifies the relative contributions of different intermolecular contacts by plotting the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. crystalexplorer.net Each type of interaction leaves a characteristic pattern on this plot, allowing for a detailed analysis of the crystal packing environment.

Based on the analysis of structurally related organophosphate and hydroxyl-containing compounds, a hypothetical breakdown of the intermolecular contacts for this compound can be projected. nih.govresearchgate.netresearchgate.net The most significant contributions are expected from O···H, H···H, and C···H contacts.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| O···H / H···O | 45 - 55% | Represents strong hydrogen bonding involving the phosphate and hydroxyl groups. These appear as sharp, distinct spikes in the 2D fingerprint plot. researchgate.netresearchgate.net |

| H···H | 30 - 40% | Arises from contacts between the hydrogen atoms of the butyl chain. These are generally weaker van der Waals interactions and appear as a large, diffuse region in the fingerprint plot. nih.govnih.gov |

| C···H / H···C | 5 - 10% | Corresponds to weaker C–H···O or C–H···π interactions, contributing to the overall stability of the crystal packing. nih.gov |

| O···O | < 2% | Represents close contacts between oxygen atoms, which are generally repulsive and thus contribute minimally. |

| Other | < 1% | Includes minor contacts such as C···C, C···O, etc. |

The 2D fingerprint plot for this compound would be expected to show a pair of sharp "wings" or spikes corresponding to the O···H/H···O interactions, indicative of strong, directional hydrogen bonds. researchgate.net The large, scattered region in the middle of the plot would correspond to the numerous, weaker H···H contacts of the flexible butyl chain. The C···H/H···C contacts would appear as less prominent wings, flanking the main H···H distribution.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biochemical Roles

A significant frontier in the study of 4-hydroxybutyl dihydrogen phosphate (B84403) lies in uncovering its potential roles within biological systems. Currently, its most well-documented biological appearance is as a metabolite of tributyl phosphate, a widely used industrial chemical. bgrci.de Toxicological studies have identified 4-hydroxybutyl dihydrogen phosphate in urine following exposure to tributyl phosphate, indicating that it is part of a metabolic breakdown pathway in mammals. bgrci.de The primary route of metabolism for tributyl phosphate involves the oxidation of the butyl chains, followed by dealkylation, which can result in the formation of various phosphorylated compounds, including this compound. bgrci.de

The key future research questions in this area are:

Does this compound have any biological function beyond being a xenobiotic metabolite?

Could its presence, even as a metabolite, serve as a biomarker for exposure to certain industrial compounds and potentially correlate with toxicological outcomes?

Are there any endogenous pathways that might produce or interact with this molecule? Some patent literature has loosely associated the compound with metabolic diseases, though the context is not deeply specified. google.com

Future investigations will likely employ advanced metabolomics and proteomics techniques to screen for the presence of this compound in various biological samples under different conditions. Elucidating its interactions with enzymes, receptors, and other cellular components will be crucial in determining if it possesses any signaling or regulatory functions. Understanding these fundamental biochemical roles is a critical step that could unlock new diagnostic or therapeutic avenues.

Development of Novel Synthetic Routes with Enhanced Efficiency

The advancement of research into this compound and its potential applications is intrinsically linked to the availability of efficient and scalable synthetic methods. While general methods for the synthesis of alkyl phosphates are known, developing routes specifically optimized for this compound that are both high-yielding and environmentally benign is a key objective. rsc.orgresearchgate.net

Current and prospective synthetic strategies can be broadly categorized as chemical and enzymatic.

Chemical Synthesis: Traditional chemical methods often involve the use of phosphorylating agents like phosphorus oxychloride or a mixture of phosphoric acid and phosphorus pentoxide (P₂O₅). taylorandfrancis.comgoogle.com A patented method, for instance, describes the synthesis of alkyl phosphate monoesters by reacting an aliphatic alcohol with a mixture of phosphoric acid and P₂O₅ under vacuum. google.com These methods, while effective, can sometimes lack selectivity, producing a mixture of mono- and di-esters, and may require stringent reaction conditions and purification steps. google.com

| Synthesis Method | Reagents/Catalyst | Key Conditions | Advantages | Potential Challenges |

| Chemical Phosphorylation | Phosphoric acid and P₂O₅ | Vacuum (0.02-0.08 MPa), 70-120°C | High reactant availability | Potential for low monoester selectivity, harsh conditions |

| Enzymatic Phosphorylation | Immobilized acid phosphatase (PhoN-Se), Pyrophosphate (donor) | pH 4.2, 30°C | High selectivity, mild conditions, environmentally friendly, reusable catalyst | Enzyme stability and cost, optimization of reaction kinetics |

Future research in this area will focus on optimizing both chemical and enzymatic routes. For chemical methods, the development of new phosphorylating agents with higher selectivity for mono-phosphorylation is desirable. For enzymatic synthesis, discovering and engineering more robust and efficient enzymes, as well as optimizing the immobilization techniques and reaction parameters, will be critical for achieving industrial-scale production. researchgate.net

Rational Design of Advanced Functional Materials Based on this compound

A highly promising area of future research is the use of this compound as a monomer for the creation of novel polymers with advanced functionalities. While the polymerization of this compound itself is not yet widely reported, extensive research on its structural analog, 4-hydroxybutyl acrylate (B77674) (HBA), provides a compelling blueprint for its potential. nih.govresearchgate.netlincoln.ac.uk

Polymers derived from HBA, such as poly(4-hydroxybutyl acrylate) (PHBA), have been synthesized via methods like reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.govlincoln.ac.uk These polymers can form stimulus-responsive materials, such as latex particles that can be used to create diblock copolymer nanoparticles with controlled morphologies (e.g., spheres, worms, or vesicles). nih.gov

By replacing the acrylate group with a phosphate group, it is hypothesized that new polymers (e.g., poly(4-hydroxybutyl phosphate)) could be designed with a unique set of properties:

Enhanced Biocompatibility: The phosphate backbone would mimic naturally occurring biomolecules like nucleic acids and phospholipids, potentially leading to excellent biocompatibility. acs.orgmdpi.com

Controlled Degradability: The phosphoester bonds in the polymer backbone would be susceptible to hydrolysis, allowing for the design of biodegradable materials with tunable degradation rates. acs.org

Improved Hydrophilicity and Water Solubility: The charged nature of the phosphate group would significantly enhance the interaction of the polymer with aqueous environments.

Specific Bio-interactions: The phosphate moieties could act as binding sites for calcium ions, making these materials promising candidates for applications related to bone tissue engineering and mineralization. nih.gov

| Polymer Base | Key Features | Established Applications | Hypothesized Features of Phosphate Analogue | Potential Applications of Phosphate Analogue |

| Poly(4-hydroxybutyl acrylate) (PHBA) | Stimulus-responsive, forms nanoparticles with controlled morphology. nih.gov | Polymerization-induced self-assembly (PISA), advanced coatings. | Enhanced biocompatibility, biodegradability, hydrophilicity, calcium-binding. acs.orgnih.gov | Drug delivery vehicles, tissue engineering scaffolds, biocompatible hydrogels. |

Future work will involve the synthesis and characterization of polymers and copolymers derived from this compound. Researchers will explore different polymerization techniques to control the molecular weight and architecture of these new materials, and subsequently investigate their physical, chemical, and biological properties to unlock their potential in materials science.

Exploration in Emerging Bio-Therapeutic Modalities

The unique chemical properties of this compound and the functional polymers that can be derived from it open up exciting possibilities for its use in a variety of emerging bio-therapeutic modalities. The inherent biocompatibility and potential for controlled degradation of phosphorus-containing polymers make them ideal candidates for medical applications. nih.govmdpi.com

Drug Delivery Systems: Polymers based on this compound could be formulated into nanoparticles, micelles, or hydrogels for the controlled release of therapeutic agents. nih.govresearchgate.net The phosphate groups could also be used to covalently link drugs to the polymer backbone, creating prodrug systems that release the active agent upon hydrolysis in the body. begellhouse.com Notably, patent filings have included this compound as a component in lipid formulations for the delivery of nucleic acids, suggesting a potential role as an excipient or stabilizing agent in advanced therapies like siRNA or mRNA delivery. google.comgoogle.com

Tissue Engineering: The potential for phosphate-containing polymers to interact with calcium ions makes them highly attractive for bone tissue engineering. nih.gov Scaffolds made from these materials could promote osteoblast adhesion, proliferation, and differentiation, and facilitate mineralization to support the regeneration of bone tissue. nih.gov Their biodegradability could be tuned to match the rate of new tissue formation, allowing the scaffold to be gradually replaced by natural bone.

Biocompatible Coatings: Phosphorus-containing polymers, particularly those with phosphorylcholine (B1220837) groups, are known to resist protein adsorption and cell adhesion, which is a major cause of foreign body response and device failure. acs.org Polymers derived from this compound could be used to create biocompatible coatings for medical implants, such as stents or catheters, to improve their hemocompatibility and long-term performance in the body. acs.org

Future translational research will focus on synthesizing and testing these proposed biomaterials in vitro and in vivo. This will involve assessing their cytotoxicity, immunogenicity, drug-loading and release kinetics, and their efficacy in relevant animal models of disease or injury. The successful translation of these materials from the laboratory to the clinic could lead to significant advances in drug delivery, regenerative medicine, and medical device technology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-hydroxybutyl dihydrogen phosphate, and how can its purity be verified?

- Methodology : Synthesis typically involves neutralization reactions between phosphoric acid and the corresponding alcohol or hydroxide (e.g., 4-hydroxybutanol). For purification, recrystallization using polar solvents (e.g., water or ethanol) is recommended. Purity verification requires techniques like:

- X-ray Diffraction (XRD) : To confirm crystalline structure and phase composition .

- Nuclear Magnetic Resonance (NMR) : For molecular structure validation (¹H, ³¹P NMR) .

- Ion Chromatography : To quantify residual ions (e.g., unreacted phosphate or hydroxyl groups) .

Q. How is this compound utilized in preparing buffer solutions, and what factors influence its buffering capacity?

- Methodology : The compound acts as a buffering agent in pH-sensitive systems. Key parameters include:

- pH Range : Adjust using stoichiometric ratios of the phosphate species (e.g., H₂PO₄⁻/HPO₄²⁻).

- Ionic Strength : Optimize via concentration adjustments to avoid interference with target reactions .

- Temperature Stability : Conduct differential scanning calorimetry (DSC) to assess thermal effects on buffer performance .

Advanced Research Questions

Q. What experimental design strategies are effective in optimizing the catalytic role of this compound in enzymatic reactions?

- Methodology : Use response surface methodology (RSM) or factorial designs to evaluate interactions between variables:

- Factorial Design : Test factors like pH, substrate concentration, and phosphate dosage. For example, a 2³ factorial design can identify synergistic effects .

- ANOVA Analysis : Statistically validate model significance and optimize conditions for maximal enzyme activity .

- Kinetic Studies : Apply Michaelis-Menten models to quantify catalytic efficiency (Kₘ, Vₘₐₓ) under varying phosphate concentrations .

Q. How does the presence of this compound influence phase formation and mechanical properties in composite materials?

- Methodology : Study hydration kinetics and phase transitions using:

- In-Situ XRD : Monitor real-time crystallization of composite phases (e.g., 5·1·7 phase in magnesium oxysulfate cement) .

- Compressive Strength Tests : Correlate phosphate concentration with material durability (e.g., MOS cement strength increases with optimal phosphate doping) .

- FTIR Spectroscopy : Identify phosphate-induced chemical bonding changes in the matrix .

Q. What analytical techniques are suitable for resolving contradictions in data related to the reactivity of this compound under varying pH conditions?

- Methodology : Address discrepancies via:

- Multi-Technique Validation : Cross-check results using NMR (for speciation), ICP-MS (for ion quantification), and potentiometric titration (for pH-dependent equilibria) .

- Replicate Experiments : Ensure reproducibility by standardizing protocols for pH adjustment and sample handling .

- Error Source Analysis : Use variance decomposition in ANOVA to isolate experimental noise from true chemical effects .

Q. How can computational modeling predict interaction mechanisms between this compound and other anions in solution?

- Methodology : Apply molecular dynamics (MD) or density functional theory (DFT):

- MD Simulations : Model solvation dynamics and anion self-association (e.g., phosphate oligomerization in organic solvents) .

- DFT Calculations : Predict binding energies and orbital interactions in host-guest systems (e.g., supramolecular complexes with sapphyrins) .

- NMR Chemical Shift Predictions : Validate computational models against experimental ³¹P NMR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.